molecular formula C17H19F3N4O2S B2513253 N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1396866-90-2

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2513253
CAS No.: 1396866-90-2
M. Wt: 400.42
InChI Key: PQJRLVUEIBEKJY-UHFFFAOYSA-N
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Description

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting pyrazine with a suitable piperidine derivative under controlled conditions.

    Sulfonamide Formation: The piperidine intermediate is then reacted with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4-methylbenzenesulfonamide: Similar structure but lacks the trifluoromethyl group.

    N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

Uniqueness

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Properties

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2S/c18-17(19,20)14-1-3-15(4-2-14)27(25,26)23-11-13-5-9-24(10-6-13)16-12-21-7-8-22-16/h1-4,7-8,12-13,23H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJRLVUEIBEKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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